Atrial Natriuretic Factor (3-28) (human, bovine, porcine)

Description

Natriuretic Peptide Family Classification

The natriuretic peptide (NP) family comprises three principal members: atrial natriuretic peptide (ANP) , brain natriuretic peptide (BNP) , and C-type natriuretic peptide (CNP) . These peptides regulate cardiovascular homeostasis, fluid balance, and vascular tone through interactions with guanylyl cyclase-coupled receptors (NPR-A and NPR-B). ANP, the prototypical member, is synthesized as a pre-prohormone in cardiac atria and processed into biologically active forms, including the 28-amino-acid mature peptide and its truncated variants such as ANP (3–28). This fragment retains significant bioactivity, particularly in modulating blood pressure and renal function.

Evolutionary Conservation of ANP (3–28) Across Species

ANP (3–28) exhibits remarkable evolutionary conservation among humans (Homo sapiens), bovines (Bos taurus), and porcines (Sus scrofa). Comparative sequence analysis reveals:

| Species | ANP (3–28) Sequence | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Human | RRSSCFGGRMDRIGAQSGLGCNSFRY | 2880.21 | 102686-43-1 |

| Bovine | RRSSCFGGRIDRIGAQSGLGCNSFRY (Met¹² → Ile) | 2862.21 | 90984-99-9 |

| Porcine | RRSSCFGGRMDRIGAQSGLGCNSFRY (identical to human) | 2880.21 | 102686-43-1 |

Structural homology is highest between human and porcine ANP (3–28), differing only in post-translational modifications such as glycosylation. Bovine ANP (3–28) features an isoleucine substitution at position 12, which slightly alters receptor binding kinetics without compromising biological activity. These conserved sequences underscore the peptide’s critical role in maintaining cardiorenal homeostasis across mammals.

Relationship Between ANP (3–28) and Parent Molecule

ANP (3–28) is derived from the proteolytic cleavage of proANP (1–126) by the serine protease corin , which removes the N-terminal signal peptide and generates the mature 28-amino-acid ANP (1–28). Further processing by extracellular proteases yields ANP (3–28), a truncated form lacking the first two N-terminal residues (Ser-Leu). Despite this modification, ANP (3–28) retains high affinity for NPR-A, activating cyclic guanosine monophosphate (cGMP) signaling pathways to induce vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system (RAAS). Studies in renal tubular cells demonstrate that ANP (3–28) attenuates angiotensin II (ANG II)-induced hypertrophy by suppressing p27 Kip1 expression and modulating mitogen-activated protein (MAP) kinase phosphorylation.

Historical Development of ANP (3–28) Research

The discovery of ANP in 1984 marked a paradigm shift in understanding cardiovascular regulation. Initial studies focused on the full-length ANP (1–28), but by the late 1980s, researchers identified truncated fragments, including ANP (3–28), in plasma and tissue extracts. Key milestones include:

- 1984 : Isolation of proANP and characterization of its processing in atrial myocytes.

- 1989 : Demonstration of ANP (3–28)’s hemodynamic effects in human trials, showing dose-dependent hypotension and natriuresis.

- 2000s : Structural elucidation of ANP receptors, revealing how ANP (3–28) binds NPR-A via a conserved chloride-dependent mechanism.

- 2010s : Discovery of ANP (3–28)’s anti-fibrotic properties in vascular smooth muscle cells (VSMCs), linking it to atherosclerosis prevention.

Recent advances highlight its therapeutic potential in heart failure and hypertension, with synthetic analogs entering preclinical trials.

Properties

IUPAC Name |

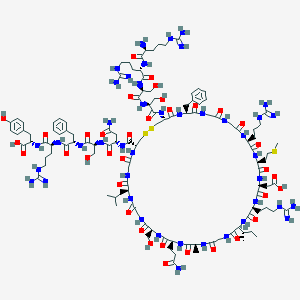

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C118H187N43O36S3/c1-7-59(4)92-112(195)141-49-87(170)142-60(5)93(176)146-70(32-33-84(120)167)101(184)156-78(52-162)97(180)140-50-89(172)144-72(41-58(2)3)95(178)139-51-90(173)145-82(110(193)153-75(45-85(121)168)105(188)158-79(53-163)107(190)152-74(43-62-21-12-9-13-22-62)104(187)148-68(26-17-38-135-117(128)129)99(182)155-77(113(196)197)44-63-28-30-64(166)31-29-63)56-199-200-57-83(160-109(192)81(55-165)159-108(191)80(54-164)157-100(183)67(25-16-37-134-116(126)127)147-94(177)65(119)23-14-35-132-114(122)123)111(194)151-73(42-61-19-10-8-11-20-61)96(179)138-47-86(169)137-48-88(171)143-66(24-15-36-133-115(124)125)98(181)150-71(34-40-198-6)102(185)154-76(46-91(174)175)106(189)149-69(103(186)161-92)27-18-39-136-118(130)131/h8-13,19-22,28-31,58-60,65-83,92,162-166H,7,14-18,23-27,32-57,119H2,1-6H3,(H2,120,167)(H2,121,168)(H,137,169)(H,138,179)(H,139,178)(H,140,180)(H,141,195)(H,142,170)(H,143,171)(H,144,172)(H,145,173)(H,146,176)(H,147,177)(H,148,187)(H,149,189)(H,150,181)(H,151,194)(H,152,190)(H,153,193)(H,154,185)(H,155,182)(H,156,184)(H,157,183)(H,158,188)(H,159,191)(H,160,192)(H,161,186)(H,174,175)(H,196,197)(H4,122,123,132)(H4,124,125,133)(H4,126,127,134)(H4,128,129,135)(H4,130,131,136)/t59-,60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTSAHHZXZQHBE-VYYHEFJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C118H187N43O36S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2880.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

Polyethylene glycol-polystyrene (PEG-PS) resins are preferred due to their compatibility with Fmoc chemistry and mechanical stability during repeated coupling cycles. The first amino acid, typically Fmoc-Tyr(tBu)-OH for ANF (3-28), is attached to the resin via a linker such as Rink amide, ensuring a stable amide bond formation. Pre-activation with coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine) facilitates efficient attachment.

Iterative Coupling and Deprotection

Each amino acid is coupled in a stepwise manner according to the target sequence:

Human/porcine/bovine ANF (3-28): H-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr-OH.

Coupling reactions employ Fmoc-protected amino acids (0.375 mmol) activated with HBTU (1.0 equiv) and DIEA (2.0 equiv) in dimethylformamide (DMF). After each coupling, the Fmoc group is removed using 20% piperidine in DMF to expose the nascent amino group for subsequent reactions.

Disulfide Bridge Formation

The Cys5-Cys21 disulfide bond, critical for ANF’s biological activity, is formed via oxidative folding. Post-synthesis, the linear peptide is treated with a glutathione redox buffer (oxidized:reduced = 10:1) at pH 7.4–8.0, enabling spontaneous cyclization.

Cleavage and Side-Chain Deprotection

Peptide-resin cleavage is achieved using a trifluoroacetic acid (TFA)-based cocktail (TFA/H2O/phenol/triisopropylsilane = 8.5/0.5/0.5/0.5). The mixture is stirred for 3 hours, filtered, and precipitated in cold diethyl ether to yield the crude peptide.

Purification of Crude ANF (3-28)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying synthetic ANF (3-28).

Chromatographic Conditions

-

Mobile Phase: Gradient elution with 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).

-

Flow Rate: 1.0 mL/min for analytical runs; 15 mL/min for preparative scales.

Under these conditions, ANF (3-28) elutes at ~14 minutes, achieving ≥98% purity post-purification.

Lyophilization

The purified peptide is lyophilized to a white powder and stored at -20°C to prevent degradation.

Characterization and Quality Control

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight:

Analytical HPLC

A symmetry C18 column (4.6 × 250 mm, 5 μm) with UV detection at 214 nm verifies purity. Retention times are consistent across species due to identical sequences.

Species-Specific Considerations

Despite originating from human, bovine, and porcine precursors, ANF (3-28) exhibits identical amino acid sequences across species. Consequently, synthesis protocols are standardized, with variations only in the scale of production or commercial labeling.

Challenges and Optimization Strategies

Aggregation During Synthesis

The hydrophobic C-terminal region (residues 20–28) predisposes ANF (3-28) to aggregation. Incorporating pseudoproline dipeptides (e.g., Ser-Gly) mitigates this by disrupting β-sheet formation.

Oxidation of Methionine

Methionine at position 10 is prone to oxidation. Adding 0.1 M methionine to cleavage cocktails scavenges free radicals, preserving peptide integrity.

Scalability and Industrial Applications

Large-scale synthesis (≥1 kg) employs continuous-flow SPPS systems, reducing solvent use by 40% and cycle times by 30% compared to batch methods .

Chemical Reactions Analysis

Types of Reactions: Atrial Natriuretic Factor (3-28) (human, bovine, porcine) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and function.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to oxidize the peptide, particularly at cysteine residues to form disulfide bonds.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds.

Substitution: Amino acid substitution can be achieved using specific reagents that target particular residues under controlled conditions.

Major Products Formed: The major products formed from these reactions include modified peptides with altered disulfide bonds, reduced peptides, and peptides with substituted amino acids. These modifications can significantly impact the peptide’s biological activity and stability.

Scientific Research Applications

Physiological Role and Mechanisms

ANF is primarily secreted by the cardiac atria in response to increased blood volume and atrial stretch. It functions through the guanylyl cyclase receptor to produce cyclic GMP (cGMP), which mediates various physiological effects such as:

- Natriuresis : Promoting sodium excretion by inhibiting sodium reabsorption in the kidneys.

- Diuresis : Increasing urine output by affecting renal tubular function.

- Vasodilation : Reducing blood pressure through smooth muscle relaxation.

Research indicates that ANF's release is closely linked to changes in intravascular volume and electrolyte concentrations, making it a critical factor in managing conditions like heart failure and hypertension .

Heart Failure Management

ANF has been extensively studied for its therapeutic potential in heart failure. Elevated levels of ANF correlate with increased atrial pressure and volume overload, serving as a biomarker for heart failure severity. Clinical trials have demonstrated that ANF administration can improve left ventricular function and reduce symptoms in patients with congestive heart failure .

Renal Function

ANF's role in renal physiology is profound. It inhibits renin release from juxtaglomerular cells, thus counteracting the renin-angiotensin-aldosterone system (RAAS) which promotes sodium retention . Studies have shown that ANF infusion leads to significant increases in glomerular filtration rate (GFR) and enhances the excretion of various electrolytes .

Animal Models

In bovine and porcine models, ANF has been utilized to study cardiovascular responses under controlled conditions. For instance, experiments involving ANF administration have demonstrated its ability to modulate calcium currents in cardiomyocytes, which is vital for understanding cardiac contractility .

Stem Cell Research

Recent studies have employed embryonic stem cell-derived cardiomyocytes to investigate ANF's effects on calcium channel regulation. These findings highlight the potential of ANF in developmental biology and regenerative medicine .

Comparative Data Table

Case Study: Heart Failure Treatment

A clinical trial involving patients with chronic heart failure showed that administration of recombinant ANF resulted in a marked reduction in pulmonary capillary wedge pressure and improved exercise tolerance. The study indicated that ANF could serve as a viable therapeutic option for managing fluid overload in heart failure patients.

Case Study: Renal Dysfunction

In a cohort of patients with renal impairment, elevated levels of ANF were associated with increased urinary sodium excretion despite low GFR rates. This suggests that ANF may play a compensatory role in renal function during states of volume overload.

Mechanism of Action

Atrial Natriuretic Factor (3-28) (human, bovine, porcine) exerts its effects by binding to specific receptors on target cells, primarily the guanylyl cyclase-A (GC-A) receptor. Upon binding, the receptor activates the enzyme guanylyl cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, mediating various physiological responses, including vasodilation, natriuresis, and inhibition of aldosterone secretion.

Comparison with Similar Compounds

ANF (1-28)

Structure & Function :

- Full-length ANF (1-28) contains two additional N-terminal residues (Ser-Leu) compared to ANF (3-28). This extended sequence enhances binding affinity to ANF-RGC, making it the primary circulating form in humans and rodents .

- Key Role: Potently suppresses pro-opiomelanocortin (POMC) mRNA and modulates β-endorphin release .

Receptor Activation :

Species Variants :

- Human, bovine, and porcine ANF (1-28) share >90% sequence homology, enabling cross-reactivity in immunoassays .

| Parameter | ANF (3-28) | ANF (1-28) |

|---|---|---|

| Sequence Length | 26 residues (3-28) | 28 residues (1-28) |

| CAS No. | 102686-43-1 (human) | 91917-63-4 (human) |

| Key Function | Fluid homeostasis | POMC mRNA suppression |

| Receptor Binding | Moderate affinity | High affinity |

ANF (4-28) (Anaritide)

Structure & Function :

Mechanistic Difference :

B-Type Natriuretic Peptide (BNP) and C-Type Natriuretic Peptide (CNP)

BNP :

CNP :

- Activates NPR-B and regulates bone growth.

| Parameter | ANF (3-28) | BNP | CNP |

|---|---|---|---|

| Receptor Target | ANF-RGC | NPR-A | NPR-B |

| ATP Dependency | Required for signaling | Not required | Not required |

| Primary Role | Blood pressure regulation | Heart failure marker | Bone growth regulation |

Mechanistic Insights from Structural Studies

- ATP Binding : ANF (3-28) retains the WTAPELL motif necessary for ATP interaction with the ARM domain, enabling partial activation of ANF-RGC . Full activation requires intact N-terminal residues found in ANF (1-28) .

- Calcium Signaling : Myristoylated NCδ enhances ANF (3-28)-mediated cyclic GMP production by 2-fold in adrenal membranes, a mechanism absent in BNP/CNP pathways .

Biological Activity

Atrial Natriuretic Factor (ANF), particularly the 3-28 fragment, is a biologically active peptide derived from the atrial tissue of various species, including humans, bovines, and porcine. This peptide plays a crucial role in cardiovascular regulation, particularly in the modulation of blood pressure, natriuresis (sodium excretion), and diuresis (urine production). This article delves into the biological activity of ANF (3-28), supported by data tables, case studies, and detailed research findings.

Overview of Atrial Natriuretic Factor

Atrial Natriuretic Factor (ANF) is primarily produced in the cardiac atria and is involved in several physiological processes:

- Natriuresis : Promotes sodium excretion by the kidneys.

- Diuresis : Increases urine production.

- Vasodilation : Relaxes vascular smooth muscle to lower blood pressure.

The biological activity of ANF is mediated through its interaction with specific receptors, mainly the natriuretic peptide receptor A (NPR-A), which activates guanylyl cyclase and increases intracellular levels of cyclic guanosine monophosphate (cGMP) .

Biological Mechanisms

- Receptor Activation : ANF binds to NPR-A, leading to an increase in cGMP levels. This process results in:

-

Physiological Effects :

- Natriuresis : ANF enhances sodium excretion significantly. In clinical studies involving patients with congestive heart failure (CHF), ANF administration resulted in a five-fold increase in urinary sodium excretion within 20 minutes .

- Diuresis : The same studies noted a sustained increase in urine flow for hours post-infusion .

- Blood Pressure Regulation : ANF contributes to lowering blood pressure through vasodilation and reduced blood volume due to increased diuresis and natriuresis .

Comparative Biological Activity Across Species

The biological activity of ANF (3-28) shows similarities across human, bovine, and porcine models, although there are species-specific variations in response intensity and receptor sensitivity.

| Species | Key Findings |

|---|---|

| Human | Significant natriuresis and diuresis observed during CHF treatment. |

| Bovine | Similar effects noted; however, response may vary based on physiological state. |

| Porcine | Demonstrated effective modulation of blood pressure and renal function. |

Case Studies

- Human Studies :

- Animal Models :

Research Findings

Recent investigations have highlighted the multifaceted roles of ANF beyond traditional cardiovascular effects:

- Metabolic Regulation : Emerging evidence suggests that ANF may influence metabolic processes by promoting energy expenditure and protecting against obesity-related complications .

- Cardiac Protection : ANF has been linked to cardioprotective effects through mechanisms involving mitochondrial function and energy metabolism .

Q & A

What experimental approaches are used to determine the active regions of ANF (3-28) in receptor binding and signaling?

Methodological Answer:

To identify functional domains, researchers use synthetic peptide analogs with systematic deletions or substitutions. For example, truncating the N-terminal residues (e.g., residues 1-2) and assessing binding affinity via competitive displacement assays with radiolabeled ANF (e.g., ¹²⁵I-ANF) can reveal critical regions. Studies on bovine and human ANF (3-28) show that the conserved disulfide bond (Cys⁷-Cys²³) is essential for structural stability and receptor activation . Receptor binding assays using particulate guanylate cyclase (pGC)-enriched membrane fractions (e.g., from bovine adrenal zona glomerulosa) quantify cGMP production to confirm bioactivity .

How can researchers synthesize and purify ANF (3-28) with high fidelity for in vitro studies?

Methodological Answer:

Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. The sequence (e.g., Arg³-Ser⁴-Ser⁵-Cys⁶...Tyr²⁸) is assembled on a resin, followed by cleavage and oxidative folding to form the disulfide bond. Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) purifies the peptide, with identity confirmed via MALDI-TOF mass spectrometry (e.g., observed m/z ~2880.2 for human ANF (3-28)) . Purity (>95%) is validated by analytical HPLC, and lyophilized peptides are stored at -20°C to prevent degradation .

How do species-specific variations in ANF (3-28) impact receptor binding affinity, and how can these discrepancies be resolved?

Methodological Answer:

Human ANF (3-28) exhibits higher affinity for natriuretic peptide receptor-A (NPR-A) compared to bovine or porcine variants due to residue differences (e.g., Met¹² in humans vs. Leu in bovines). To resolve discrepancies, perform cross-species receptor profiling using transfected HEK293 cells expressing NPR-A from different species. Competitive binding assays with ¹²⁵I-ANF (human) and unlabeled ANF (porcine/bovine) reveal IC₅₀ differences. Structural modeling (e.g., homology-based) can further identify critical residues (e.g., Arg¹⁴ and Asp¹⁶) that influence interspecies binding .

What advanced methodologies are used to assess ANF (3-28)'s role in cellular signaling pathways?

Methodological Answer:

cGMP Quantification: Stimulate cells (e.g., vascular smooth muscle cells) with ANF (3-28) and measure cGMP via ELISA or radioimmunoassay. NPR-A activation increases cGMP by 10-100x within minutes .

Receptor Knockout Models: Use CRISPR-Cas9 to delete NPR-A in cell lines or animal models. ANF (3-28)-induced vasodilation is abolished in NPR-A⁻/⁻ mice, confirming receptor specificity .

Phosphoproteomics: LC-MS/MS identifies phosphorylation changes in downstream targets (e.g., protein kinase G) after ANF treatment .

How can molecular docking simulations optimize the study of ANF (3-28)'s interaction with non-canonical targets (e.g., viral proteases)?

Methodological Answer:

In silico docking (e.g., AutoDock Vina) models ANF (3-28) into the active site of targets like dengue NS2B-NS3 protease. Flexible docking parameters account for peptide conformational changes, while binding energy scores (<-7 kcal/mol) predict high-affinity interactions. Experimental validation via protease inhibition assays (e.g., fluorogenic substrate cleavage) confirms computational findings. Mutagenesis of ANF residues (e.g., Arg³ or Gly⁸) can refine binding hypotheses .

What protocols ensure accurate quantification of ANF (3-28) in biological samples?

Methodological Answer:

Extraction: Acid/ethanol precipitation (e.g., 75% ethanol, 0.1% TFA) from plasma or tissue homogenates removes interfering proteins.

Detection:

- Radioimmunoassay (RIA): Use ¹²⁵I-labeled ANF (3-28) and antisera raised against the C-terminal epitope (e.g., Tyr²⁸). Cross-reactivity with full-length ANF (1-28) is <5% .

- LC-MS/MS: Multiple reaction monitoring (MRM) of signature transitions (e.g., m/z 2880.2 → 1123.4) enhances specificity .

How should researchers address contradictory data on ANF (3-28)'s renal effects (e.g., natriuresis vs. variable glomerular filtration rate responses)?

Methodological Answer:

Contradictions arise from dosage (pharmacologic vs. physiologic), species (rat vs. human), and model (in vivo vs. isolated tubules). Standardize protocols:

- In Vivo: Infuse ANF (3-28) at 50-100 ng/kg/min in conscious rats; measure urine Na⁺/K⁺ via ion-selective electrodes.

- In Vitro: Perfuse isolated tubules with ANF (10⁻⁹–10⁻⁶ M) and quantify Na⁺ transport (e.g., fluorescent dyes). Note that ANF (3-28) lacks the N-terminal residues required for full agonism in some species, explaining reduced efficacy .

What structural features of ANF (3-28) dictate its stability in physiological buffers, and how can degradation be minimized?

Methodological Answer:

The disulfide bond (Cys⁷-Cys²³) confers protease resistance. However, N-terminal truncation (residues 3-28) increases susceptibility to aminopeptidases. To stabilize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.